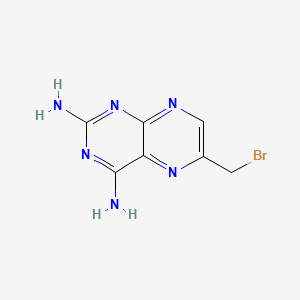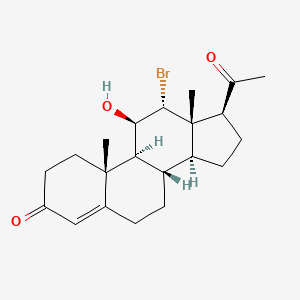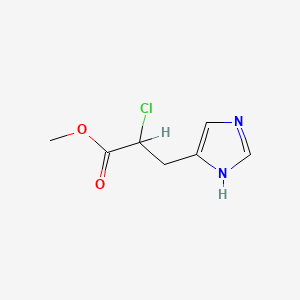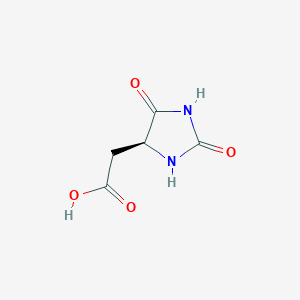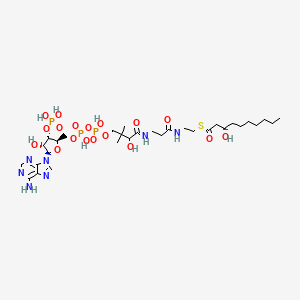![molecular formula C17H18BrNO B1204328 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinolines, including derivatives similar to the compound , have been used in the synthesis of pyrrolo[2,1-a]isoquinolines. This synthesis involves the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields of specific derivatives (Yavari, Hossaini, & Sabbaghan, 2006).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the compound, can be converted to various derivatives. Some of these derivatives exhibit analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Esters of the Imidazo[2,1-α]isoquinoline Series : Research involving the action of α-halo keto acid esters on 1-aminoisoquinoline led to the synthesis of alkoxycarbonylimidazo[2,1-α]isoquinolines. These derivatives demonstrate typical properties of esters and undergo electrophilic substitution such as chlorination and bromination (Kuz’menko, Kuz’menko, Simonov, & Simkin, 1980).
Synthesis of N-substituted Quinolines : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a precursor related to the compound, has been utilized in the synthesis of N-substituted quinolines. This research involved conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Synthesis of Tri- and Tetra-cyclic Heterocycles : 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This research explored the synthesis of 6-membered rings attached to azoles, providing insights into the chemical properties and reactivity of such compounds (Allin et al., 2005).
Eigenschaften
Produktname |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
|---|---|
Molekularformel |
C17H18BrNO |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c18-16-6-3-7-17(12-16)20-11-10-19-9-8-14-4-1-2-5-15(14)13-19/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
BGVQTTPXHRMOIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



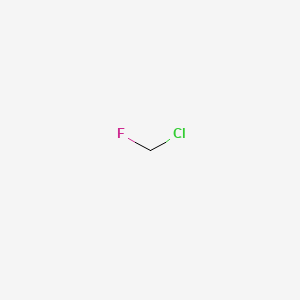
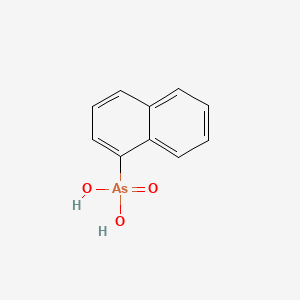
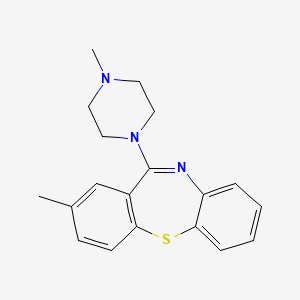
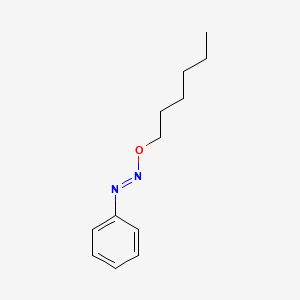
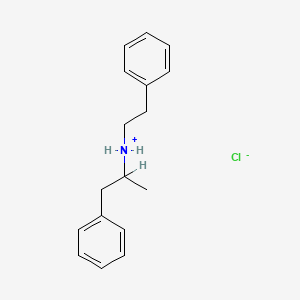
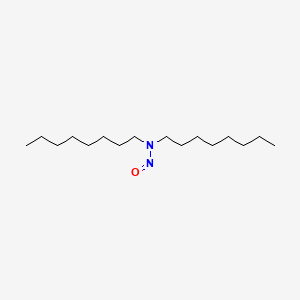
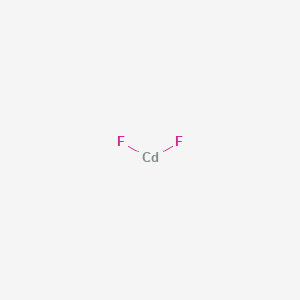
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
